4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- 1,3-Dimethyl-1H-pyrazole derivatives
Uniqueness
4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14BrFN6O |
---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-6-8(11(14)20(4)17-6)5-15-16-12(21)10-9(13)7(2)18-19(10)3/h5H,1-4H3,(H,16,21)/b15-5+ |
InChI Key |
UZUPNSQLNBIWNB-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=C(C(=NN2C)C)Br)F)C |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=C(C(=NN2C)C)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.